molecular formula C17H11BrCl2N2OS B12152003 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B12152003
M. Wt: 442.2 g/mol
InChI Key: ZEZFYBFOURXXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (molecular formula: C₁₇H₁₁BrCl₂N₂OS; calculated molecular weight: 450.71 g/mol) features a benzamide core substituted with a bromine atom at the para position (4-bromo). This structure combines halogenated aromatic systems with a heterocyclic thiazole, a design motif common in antimicrobial, anticancer, and enzyme-inhibiting agents .

Properties

Molecular Formula

C17H11BrCl2N2OS

Molecular Weight

442.2 g/mol

IUPAC Name

4-bromo-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H11BrCl2N2OS/c18-12-3-1-10(2-4-12)16(23)22-17-21-9-14(24-17)8-11-7-13(19)5-6-15(11)20/h1-7,9H,8H2,(H,21,22,23)

InChI Key

ZEZFYBFOURXXSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorobenzyl group and the bromine atom. The final step involves the formation of the benzamide structure. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide serves as a valuable building block in organic synthesis. Its structure allows for the introduction of various functional groups through substitution reactions, making it useful for creating more complex molecules. It is utilized in the development of new synthetic methodologies and as a reagent in various organic reactions .

Research indicates that this compound possesses potential antimicrobial and anticancer properties. Studies have demonstrated its efficacy against a range of microbial strains and cancer cell lines. For instance:

  • In vitro tests have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer activity has been evaluated using the Sulforhodamine B assay on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), revealing significant cytotoxic effects .

Antimicrobial Studies

A series of derivatives related to this compound have been synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited enhanced potency against resistant strains of bacteria. The structural modifications allowed for better binding affinity to bacterial targets .

Anticancer Research

In studies focusing on anticancer properties, compounds derived from this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitazoxanide Derivatives

Nitazoxanide (a nitro-thiazole benzamide) and its derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide in ) share the thiazole-benzamide scaffold. The conjugation between the benzene and thiazole moieties is critical for inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms .

Thiophene Carboxamide Analogues

Compound 6d (4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, ) replaces the benzamide with a thiophene ring. Despite structural differences, the 2,4-dichlorobenzyl substitution on the thiazole confers significant cytotoxic and cytostatic activity, suggesting that dichloro-substituted benzyl groups enhance anticancer effects compared to the 2,5-dichloro isomer in the target compound .

Chlorinated Benzamide Variants

The 4-chloro-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide () highlights how chloro substituents at different positions (2,3-dichloro vs. 2,5-dichloro) influence properties. The 2,3-dichloro isomer may exhibit distinct steric and electronic interactions in enzyme binding compared to the target compound .

Physicochemical Properties

  • Lipophilicity (ALogP) : The ALogP values of analogues like AB3 (3.5853) and AB4 (2.8488) () suggest that bromine substitution (higher molecular weight and lipophilicity) in the target compound may improve membrane permeability compared to nitro or methyl groups .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity ALogP Reference
4-Bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide (Target) C₁₇H₁₁BrCl₂N₂OS 450.71 Benzamide: 4-Br; Thiazole: 2,5-diCl-benzyl Not reported (Inferred enzyme inhibition) ~3.8*
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Nitazoxanide derivative) C₁₀H₆ClF₂N₂OS 278.68 Benzamide: 2,4-F₂; Thiazole: 5-Cl PFOR enzyme inhibition 2.1†
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (6d) C₁₇H₁₀BrCl₂N₂OS₂ 488.21 Thiophene: 4-Br; Thiazole: 2,4-diCl-benzyl Anticancer (cytostatic) ~4.0*
AB3 (Nitro-thiazole benzamide) C₁₄H₁₀ClN₃O₃S 343.76 Benzamide: Nitro; Thiazole: Chloro Antimicrobial 3.5853
4-Chloro-N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}benzamide C₁₇H₁₁Cl₃N₂OS 411.71 Benzamide: 4-Cl; Thiazole: 2,3-diCl-benzyl Industrial/research use ~3.5*

*Estimated based on structural similarity. †Reported for nitazoxanide.

Biological Activity

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound notable for its complex structure and significant biological activities. This compound includes a thiazole ring and a dichlorobenzyl group, which contribute to its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrCl2N2OSC_{15}H_{12}BrCl_2N_2OS, with a molecular weight of approximately 442.2 g/mol. The presence of bromine and chlorine atoms enhances its chemical reactivity and biological efficacy.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. It has shown effectiveness in inhibiting the proliferation of human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells.
    • The compound induces apoptosis through both extrinsic and intrinsic signaling pathways, making it a promising candidate for further development as an anticancer agent .
  • Antimicrobial Properties :
    • The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features allow it to interact with microbial targets effectively, leading to inhibition of bacterial growth .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. Studies suggest that it may modulate enzyme activity or receptor signaling pathways, resulting in various pharmacological effects.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the therapeutic potential of this compound. Research has indicated that it interacts with human serum albumin (HSA) through static fluorescence quenching mechanisms. The binding constant for the HSA-complex is moderate to strong, suggesting effective transport within biological systems .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-bromo-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamideSimilar thiazole structureAnticancer and antimicrobial
N-(2,4-dichlorophenyl)-2-nitrobenzamideNitro group instead of thiazoleLimited anticancer activity
4-chloro-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamideDifferent substituents on benzene ringVariable biological activity

What distinguishes this compound from these analogs is its unique combination of functional groups that confer specific chemical reactivity and enhanced biological properties.

Case Studies

Several case studies have been published regarding the efficacy of this compound in various experimental settings:

  • Study on Cancer Cell Lines : A recent study evaluated the cytotoxicity of this compound against multiple cancer cell lines. The results indicated IC50 values significantly lower than those of standard chemotherapeutics like irinotecan .
  • Antibacterial Screening : Another study assessed the antibacterial properties against common pathogens. The compound exhibited inhibition zones comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.